molecular formula C17H11Cl2NO4 B4404396 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B4404396
M. Wt: 364.2 g/mol
InChI Key: IKFPCOWSMHCXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, also known as DCBAA, is a chemical compound with potential applications in scientific research. DCBAA is a derivative of isoindolinone, a heterocyclic compound that has been studied for its potential use in drug development. In

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with biological molecules such as proteins and membranes. This compound can bind to proteins through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. This compound can also insert into membranes and affect their fluidity and permeability. The fluorescence of this compound can be quenched by the presence of certain molecules, allowing for the measurement of binding affinity and kinetics.
Biochemical and Physiological Effects:
This compound has been shown to affect the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. This compound can also induce membrane permeabilization and cell death in certain cell types. However, the physiological effects of this compound in vivo are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments include its high sensitivity, ease of use, and compatibility with a wide range of biological systems. However, the limitations of this compound include its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.

Future Directions

There are several future directions for the use of 2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential application is the development of this compound-based biosensors for the detection of biomolecules such as glucose and neurotransmitters. Another direction is the study of the interaction of this compound with lipid bilayers and the development of this compound-based liposomes for drug delivery. Finally, the potential use of this compound as a therapeutic agent for diseases such as cancer and Alzheimer's disease should be explored.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. This compound can be synthesized using a simple method and has been shown to have a variety of biochemical and physiological effects. This compound has potential applications in fluorescence spectroscopy, biosensing, and drug delivery, and further research is needed to fully explore its potential.

Scientific Research Applications

2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has potential applications in scientific research, particularly in the field of fluorescence spectroscopy. This compound is a fluorescent compound that can be used as a probe to study protein-ligand interactions, enzyme kinetics, and membrane transport. This compound can also be used to measure pH changes in biological systems, as its fluorescence intensity is sensitive to pH.

properties

IUPAC Name

(2,3-dichlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c18-13-7-3-4-10(15(13)19)9-24-14(21)8-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFPCOWSMHCXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2,3-dichlorobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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